molecular formula C9H8N2S B100414 1-phenyl-1H-imidazole-2-thiol CAS No. 17452-09-4

1-phenyl-1H-imidazole-2-thiol

Cat. No. B100414
CAS RN: 17452-09-4
M. Wt: 176.24 g/mol
InChI Key: VXEUGLRMYAXWKM-UHFFFAOYSA-N
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Description

The compound 1-phenyl-1H-imidazole-2-thiol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The phenyl group attached to the first position of the imidazole ring and the thiol group at the second position make it a compound of interest due to its potential biological activity and its utility in various chemical reactions.

Synthesis Analysis

The synthesis of derivatives related to 1-phenyl-1H-imidazole-2-thiol involves various methods. For instance, the synthesis of 1-phenyl-1H-tetrazole-5-thiol derivatives is achieved by reacting phenylisothiocyanate with NaN3 in water, followed by alkylation reactions to produce a range of derivatives with high yields . Another method involves a four-component reaction of 2-aminobenzimidazole, aromatic aldehyde, and trimethylsilanecarbonitrile (TMSCN) in the presence of thiamine hydrochloride (VB1) to synthesize (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives .

Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-imidazole-2-thiol derivatives has been characterized using various spectroscopic techniques. For example, organotin(IV) derivatives of 1-phenyl-1H-tetrazole-5-thiol have been characterized by IR, 1H, 13C, and 119Sn NMR spectroscopy, and their molecular structures have been investigated using X-ray diffractometry . Similarly, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one has been determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

1-Phenyl-1H-imidazole-2-thiol and its derivatives participate in various chemical reactions. For instance, 1-(2-Thienylalkyl)imidazole-2(3H)-thiones are competitive inhibitors of dopamine beta-hydroxylase (DBH), and their structure-activity relationships have been explored . The formal hydroamination of styrenes with 1-phenyl-1H-tetrazole-5-thiol involves a Markovnikov-selective process in the presence of Ga(OTf)3, leading to the formation of tetrazolothione moieties . Additionally, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-1H-imidazole-2-thiol derivatives are diverse. The compounds synthesized from 1-phenyl-1H-tetrazole-5-thiol have been characterized by their melting points, crystal shapes, and colors, and their biological activities have been evaluated against bacteria such as E. coli and Staphylococcus aureus . The fluorescent properties of some complexes based on 1-phenyl-1H-tetrazole-5-thiol have been investigated in the solid state, revealing potential applications in materials science . The thermal stability and fluorescence of supramolecular complexes with α-thiophene carboxylate have also been researched .

Scientific Research Applications

Synthesis of Imidazoles

  • Scientific Field : Organic & Biomolecular Chemistry
  • Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
  • Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Results or Outcomes : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Biological Activities of Imidazole Derivatives

  • Scientific Field : Medicine, Synthetic Chemistry, and Industry
  • Application Summary : Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .
  • Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor and ionic liquid promoted technique .
  • Results or Outcomes : Imidazoles have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities .

Inhibition of Calmodulin-Dependent Nitric-Oxide Synthase

  • Scientific Field : Biochemistry
  • Application Summary : 1-Phenylimidazole is reported to be an inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells .
  • Methods of Application : 1-Phenylimidazole is used to investigate its effect on the citrulline formation by bovine brain nitric-oxide synthase .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Chiral Auxiliary and Ligand for Asymmetric Catalysis

  • Scientific Field : Synthetic Chemistry
  • Application Summary : Imidazolidine-2-thiones, which are structurally similar to imidazole-2-thiones, are used as a chiral auxiliary and ligand for asymmetric catalysis .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Chiral Auxiliary and Ligand for Asymmetric Catalysis

  • Scientific Field : Synthetic Chemistry
  • Application Summary : Imidazolidine-2-thiones, which are structurally similar to imidazole-2-thiones, are used as a chiral auxiliary and ligand for asymmetric catalysis .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Safety And Hazards

The safety information available indicates that “1-phenyl-1H-imidazole-2-thiol” may be a potential hazard, as indicated by the GHS07 pictogram . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEUGLRMYAXWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375139
Record name 1-phenyl-1H-imidazole-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-imidazole-2-thiol

CAS RN

17452-09-4
Record name 1,3-Dihydro-1-phenyl-2H-imidazole-2-thione
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Record name NSC 513730
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Record name 17452-09-4
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Record name 1-phenyl-1H-imidazole-2-thiol
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Record name 1-phenyl-1H-imidazole-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AK Dhawas, SS Thakare - 2014 - nopr.niscpr.res.in
… -1H-pyrazol-3-yl)-4-methyl-1-phenyl1H-imidazole-2-thiol, 5a. A mixture of 2a (0.01 mol) … 5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl1H-imidazole-2-thiol, 7a. A mixture of 3a (0.01 mol) …
Number of citations: 4 nopr.niscpr.res.in
Z Şahin, M KALKAN, B Berk, L Yurttaş… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
Heterocyclic compounds with diaryl substituents have been a milestone approach for selective cyclooxygenase 2 (COX 2) inhibition by bioisosteric replacements and modifications. It is …
Number of citations: 3 journals.tubitak.gov.tr
SM Gomha - 2014 - wjpr.s3.ap-south-1.amazonaws.com
The reaction of two equivalents of 5-acetylimidazole with one equivalent of aldehyde in acetic acid and ammonium acetate yielded 2, 6-(bis-imidazol-5-yl) pyridine derivatives in a …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
FX Tavares, DN Deaton, LR Miller… - Journal of medicinal …, 2004 - ACS Publications
Osteoporosis is a disease characterized by skeletal fragility. Cathepsin K, a lysosomal cysteine protease, has been implicated in the osteoclast mediated bone resorption. Inhibitors of …
Number of citations: 25 pubs.acs.org

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